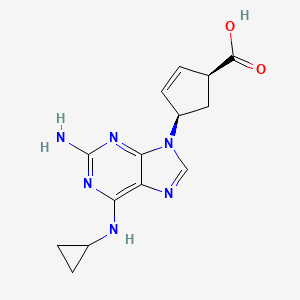

Abacavir carboxylate

Vue d'ensemble

Description

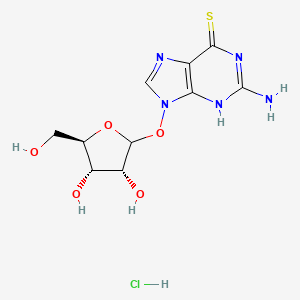

L’abacavir carboxylate est un dérivé de l’abacavir, un inhibiteur nucléosidique de la transcriptase inverse utilisé dans le traitement du VIH/SIDA. Ce composé est formé par l’oxydation du groupe hydroxyméthyle en position C-5’ de l’abacavir en groupe carboxy . Il est l’un des principaux métabolites de l’abacavir chez l’homme .

Mécanisme D'action

Le mécanisme d’action de l’abacavir carboxylate est principalement lié à son rôle de métabolite de l’abacavir. L’abacavir lui-même est un inhibiteur nucléosidique de la transcriptase inverse qui bloque l’enzyme transcriptase inverse, essentielle à la réplication du VIH . L’this compound, étant un métabolite, n’inhibe pas directement l’enzyme, mais est impliqué dans les voies métaboliques qui influencent la pharmacocinétique et la pharmacodynamique de l’abacavir .

Composés similaires :

Abacavir : Le composé parent, un inhibiteur nucléosidique de la transcriptase inverse.

Abacavir glucuronide : Un autre métabolite majeur de l’abacavir formé par glucuronidation.

Comparaison :

Analyse Biochimique

Biochemical Properties

Abacavir Carboxylate interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions result in the formation of inactive glucuronide and carboxylate metabolites .

Cellular Effects

This compound influences cell function by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of HIV. It impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to carbovir-triphosphate (CBV-TP), an active intracellular anabolite . CBV-TP inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has a terminal elimination half-life of approximately 1.5 hours . Its stability, degradation, and long-term effects on cellular function have been studied in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes like uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions lead to the formation of inactive glucuronide and carboxylate metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The apparent volume of distribution of Abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg , suggesting that this compound is distributed to extravascular spaces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’abacavir carboxylate implique l’oxydation de l’abacavir. Cela peut être réalisé en utilisant divers agents oxydants tels que le peroxyde d’hydrogène ou d’autres oxydants chimiques . La réaction nécessite généralement des conditions contrôlées pour assurer l’oxydation sélective du groupe hydroxyméthyle en groupe carboxyle.

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et des mesures strictes de contrôle qualité pour garantir la cohérence et la pureté du produit final. L’utilisation d’outils analytiques avancés tels que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) est courante pour surveiller le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L’abacavir carboxylate subit diverses réactions chimiques, notamment :

Oxydation : La réaction principale pour former l’this compound à partir de l’abacavir.

Réduction : Peut être réduit en abacavir dans des conditions spécifiques.

Substitution : Peut subir des réactions de substitution nucléophile au niveau du groupe carboxyle.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Nucléophiles tels que les amines ou les alcools.

Principaux produits formés :

Oxydation : this compound.

Réduction : Abacavir.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

L’abacavir carboxylate a plusieurs applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

Abacavir: The parent compound, a nucleoside reverse transcriptase inhibitor.

Abacavir Glucuronide: Another major metabolite of Abacavir formed by glucuronidation.

Comparison:

Propriétés

IUPAC Name |

(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMNHMMTKMVCP-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718879 | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384380-52-3 | |

| Record name | Abacavir 5'-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)